4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Description
The compound “4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . It’s also structurally similar to certain therapeutic agents used to treat leukemia .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity . The yield of similar compounds was reported to be around 65% .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The molecules form infinite H-bonded chains through their amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the melting point of a similar compound was found to be between 217-219 ℃ .Mechanism of Action
Target of Action
Similar compounds have been found to targettyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thus regulating many aspects of cellular function and behavior, including cell survival, proliferation, and differentiation .
Mode of Action
For instance, Imatinib, a compound with a similar structure, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
Given the potential target of tyrosine kinases, it can be inferred that the compound may affect pathways regulated by these enzymes, such as the pi3k/akt signaling pathway , which is involved in cellular processes like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Pharmacokinetics
Similar compounds have been noted for their oral bioavailability , suggesting that this compound might also be orally bioavailable.
Result of Action
Based on the potential inhibition of tyrosine kinases, it can be inferred that the compound may have anti-proliferative effects, given the role of these enzymes in cell growth and proliferation .
Safety and Hazards
Properties
IUPAC Name |
4-[4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-15(21-17(20-14)24-8-10-25-11-9-24)22-4-6-23(7-5-22)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFOPSVUBVTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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